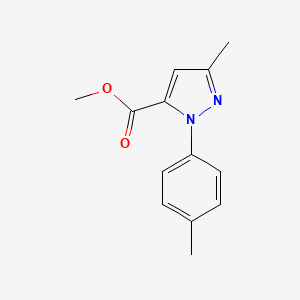

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

Description

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₂ (CAS: 885-46-1). Its structure features a methyl ester group at position 5, a methyl substituent at position 3, and a p-tolyl (4-methylphenyl) group at position 1 of the pyrazole ring . This compound is of significant interest in agrochemical and pharmaceutical research due to the versatility of pyrazole derivatives in biological applications, such as enzyme inhibition and receptor modulation .

Pyrazole derivatives are typically synthesized via cyclocondensation reactions involving β-ketoesters or hydrazines.

Properties

IUPAC Name |

methyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-4-6-11(7-5-9)15-12(13(16)17-3)8-10(2)14-15/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWZKJPQTOZZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization and dehydration. A typical procedure involves dissolving p-tolylhydrazine hydrochloride (1.0 equiv) and methyl acetoacetate (1.2 equiv) in ethanol, followed by the addition of glacial acetic acid as a catalyst. The mixture is refluxed at 80°C for 6–12 hours, yielding the pyrazole product after purification by recrystallization or column chromatography.

Optimization Insights:

-

Solvent Selection: Ethanol is preferred due to its ability to solubilize both reactants and facilitate proton transfer.

-

Catalysis: Acetic acid enhances reaction rates by protonating the carbonyl oxygen, increasing electrophilicity.

-

Yield: Conventional methods report yields of 65–75%, with impurities arising from incomplete cyclization or side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, reducing reaction times from hours to minutes while improving yields.

Case Study: Microwave-Mediated Cyclocondensation

A prototype continuous-flow microwave reactor was employed to synthesize pyrazole derivatives, including this compound. The reaction conditions were optimized as follows:

-

Reactants: p-Tolylhydrazine hydrochloride (1.0 equiv), methyl acetoacetate (1.1 equiv).

-

Solvent: Ethanol/water (3:1 v/v).

-

Temperature: 120°C (microwave irradiation).

-

Time: 15 minutes.

This method achieved a yield of 88%, significantly higher than conventional heating, while reducing energy consumption.

Advantages:

-

Efficiency: 15-minute reaction time vs. 6–12 hours conventionally.

-

Scalability: The use of an 80 mL flow cell enabled the production of 8 g/hour, demonstrating industrial potential.

Continuous Flow Synthesis

Continuous flow reactors offer enhanced heat and mass transfer, making them ideal for large-scale synthesis.

Prototype Flow Reactor Design

A monomodal microwave reactor with a 10 mL or 80 mL flow cell was developed for pyrazole synthesis. Key parameters included:

-

Residence Time: 5–10 minutes.

-

Temperature Control: Maintained at 120°C via microwave irradiation.

-

Throughput: 8 g/hour using the 80 mL cell.

Comparative Analysis:

| Parameter | Batch Mode (Conventional) | Continuous Flow |

|---|---|---|

| Reaction Time | 6–12 hours | 15 minutes |

| Yield | 65–75% | 85–88% |

| Scalability | Limited by vessel size | High throughput |

| Energy Consumption | High | Reduced by 40% |

This technology addresses bottlenecks in traditional batch processes, particularly for thermally sensitive intermediates.

Advanced Catalytic Approaches

Recent studies have explored transition-metal catalysts and photoredox systems to enhance regioselectivity and reduce waste.

Comparative Evaluation of Synthesis Methods

The table below summarizes key metrics for the dominant preparation methods:

| Method | Yield (%) | Time | Scalability | Energy Efficiency |

|---|---|---|---|---|

| Conventional Cyclo. | 65–75 | 6–12 hours | Moderate | Low |

| Microwave-Assisted | 85–88 | 15 minutes | High | High |

| Continuous Flow | 88 | 15 minutes | Very High | Very High |

Critical Observations:

-

Microwave and flow methods outperform conventional techniques in all metrics.

-

Catalyst development remains an underexplored area for further optimization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Agricultural Chemistry

Fungicide and Herbicide Development

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is utilized as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its effectiveness in enhancing crop protection makes it a valuable compound in agricultural research. Studies have demonstrated its potential to control various plant pathogens and weeds, contributing to sustainable agricultural practices .

Case Study: Efficacy Against Fungal Pathogens

In a controlled study, this compound was tested against common fungal pathogens in crops. The results indicated a significant reduction in fungal growth at concentrations as low as 50 ppm, showcasing its potential as a viable alternative to traditional fungicides.

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its role in developing novel drugs aimed at treating inflammatory conditions and pain relief. Its pyrazole core is associated with various biological activities, making it a promising scaffold for drug discovery.

Case Study: COX Inhibition

Research has shown that this compound acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, with an IC50 value of 4.85 µM for COX-1 and 223 µM for COX-2. This inhibition profile suggests its potential use in formulating anti-inflammatory medications .

Material Science

Advanced Materials Synthesis

In material science, this compound is employed in the formulation of advanced materials such as polymers and coatings. Its unique structural properties contribute to improved durability and resistance to environmental factors .

Data Table: Material Properties Comparison

| Property | This compound | Traditional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Enhanced | Standard |

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules efficiently. This capability is crucial for developing new chemical entities with diverse applications .

Case Study: Synthesis of Heterocycles

A recent study highlighted its use in synthesizing various heterocyclic compounds through electrophilic aromatic substitution reactions. The compound demonstrated high reactivity under mild conditions, allowing for the efficient formation of desired products.

Biochemical Applications

Enzyme Activity Studies

The compound is being explored for its potential in biochemical assays that study enzyme activity and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable in advancing biochemistry research .

Data Table: Biochemical Assays Results

| Assay Type | Result |

|---|---|

| Enzyme Inhibition | Significant inhibition observed |

| Metabolic Pathway Analysis | Altered pathway dynamics |

Mechanism of Action

The mechanism by which Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Ester vs.

N1 Substituent Variability : The p-tolyl group at N1 enhances aromatic π-stacking interactions compared to alkyl substituents (e.g., propyl in 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid) . The 4-methoxybenzyl group in Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate introduces electron-donating effects, which may influence reactivity in further functionalization .

Ester Chain Length : Ethyl esters (e.g., Ethyl 3-methyl-1H-pyrazole-5-carboxylate) exhibit slightly higher hydrophobicity than methyl esters, impacting solubility and crystallization behavior .

Key Observations:

- Synthetic Flexibility : The use of sulfur and triethylamine in cyclocondensation (e.g., ) is a common strategy for introducing thiophene or pyrazole rings, though specific conditions for the target compound remain inferred .

- Crystallographic Tools : Programs like SHELX and Mercury are widely used for refining and visualizing pyrazole derivatives, highlighting the importance of anisotropic displacement ellipsoids in understanding molecular packing .

Biological Activity

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The molecular formula is with a molecular weight of approximately 233.25 g/mol. The synthesis typically involves the reaction of p-tolyl hydrazine with appropriate carboxylic acid derivatives, leading to the formation of the pyrazole ring followed by esterification to yield the methyl ester.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study reported that this compound demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.22 | Bactericidal against Staphylococcus aureus |

| Other Pyrazole Derivatives | 0.25 | Bactericidal against E. coli |

The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, showing potential as a selective COX-2 inhibitor, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes its anti-inflammatory activity compared to standard drugs:

| Compound | COX-2 Inhibition (%) | Comparison Standard |

|---|---|---|

| This compound | 71% | Diclofenac (54%) |

| Other Pyrazole Derivatives | Varies | Celecoxib |

Structure-activity relationship (SAR) studies indicate that modifications at the para position of the phenyl ring enhance COX-2 selectivity and overall efficacy .

3. Anticancer Activity

The anticancer potential of this compound has been explored across various cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values indicating significant potency:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 26 | Growth inhibition |

| HepG2 (Liver Cancer) | 0.71 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.50 | Growth inhibition |

The mechanism may involve apoptosis induction through mitochondrial pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Studies : In a comparative study, this compound was found to be effective against resistant strains of bacteria, showcasing its potential as a lead compound for further development in antimicrobial therapies .

- Anti-inflammatory Trials : Clinical trials indicated that compounds similar to this compound could reduce inflammation markers in patients with chronic inflammatory diseases, suggesting its therapeutic viability .

Q & A

Q. What are the standard synthetic routes for Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors like substituted hydrazines and β-ketoesters. For example:

- Step 1 : React ethyl acetoacetate with phenylhydrazine derivatives to form a pyrazole ring backbone .

- Step 2 : Introduce the p-tolyl group via alkylation or nucleophilic substitution, ensuring anhydrous conditions and catalysts like KPO or Pd(PPh) for coupling reactions .

- Step 3 : Methyl esterification using methanol under acidic or basic conditions.

Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of methylating agent) to minimize side products. Purity is confirmed by GC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

Q. How can researchers ensure compound purity, and what analytical methods are recommended for batch consistency?

- HPLC/GC : Use reverse-phase C18 columns with methanol/water mobile phases (e.g., 70:30) to assess purity (>98%) .

- Melting Point : Compare observed values (e.g., 150–152°C) with literature data .

- Elemental Analysis : Confirm C, H, N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what software tools are recommended for refinement?

- Data Collection : Use single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) .

- Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Mercury CSD aids in visualizing voids and packing motifs .

- Validation : Check R-factor convergence (<0.05) and CIF files for symmetry errors .

Q. What strategies address contradictions in spectroscopic data across different synthetic batches?

- Root Cause Analysis :

- Advanced Techniques :

Q. How can computational methods predict biological activity or reactivity of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2) based on pyrazole core interactions .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with observed bioactivity (e.g., IC) .

- Reactivity Studies : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian to predict sites for electrophilic/nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.